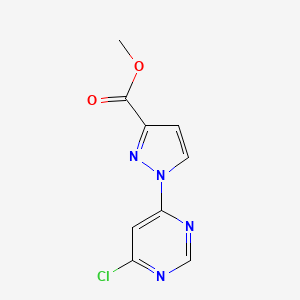

methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate

説明

特性

IUPAC Name |

methyl 1-(6-chloropyrimidin-4-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c1-16-9(15)6-2-3-14(13-6)8-4-7(10)11-5-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELITMREAFXKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Synthetic Objectives

Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate comprises a pyrimidine ring substituted at the 4-position with a pyrazole moiety bearing a methyl ester group at the 3-position and a chlorine atom at the 6-position of the pyrimidine. The synthesis targets two primary objectives:

- Regioselective coupling of the pyrazole and pyrimidine rings.

- Functional group compatibility , ensuring the stability of the methyl ester and chlorine substituents under reaction conditions.

The compound’s structural complexity necessitates precise control over reaction parameters to avoid side products such as di-substituted pyrimidines or ester hydrolysis derivatives.

Synthetic Methodologies

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method involves nucleophilic aromatic substitution (NAS) between 4,6-dichloropyrimidine and methyl 1H-pyrazole-3-carboxylate. This two-step protocol prioritizes regioselectivity at the pyrimidine’s 4-position.

Synthesis of Methyl 1H-Pyrazole-3-Carboxylate

The pyrazole precursor is synthesized via cyclocondensation of methyl 3-oxobutanoate (methyl acetoacetate) with hydrazine hydrate:

$$

\text{CH}3\text{C(O)CH}2\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{Methyl 1H-pyrazole-3-carboxylate} + \text{H}2\text{O}

$$

Conditions : Reflux in ethanol (8–12 h, 80°C), yielding >85% product.

Coupling with 4,6-Dichloropyrimidine

The pyrazole reacts with 4,6-dichloropyrimidine under basic conditions to substitute the 4-chloro group:

$$

\text{C}5\text{H}2\text{Cl}2\text{N}3 + \text{C}5\text{H}5\text{N}2\text{O}2\text{CH}_3 \xrightarrow{\text{Base}} \text{Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate}

$$

Optimized Conditions :

- Solvent : Dimethylformamide (DMF) or ethanol

- Base : Triethylamine (TEA) or sodium hydride

- Temperature : Reflux (80–100°C) for 6–8 h

- Yield : 70–78%

Mechanistic Insight : The pyrazole’s NH group acts as a nucleophile, attacking the electron-deficient 4-position of the pyrimidine. TEA facilitates deprotonation, enhancing nucleophilicity.

Alternative Pathways

Hydrazine-Mediated Cyclization

A modified approach involves synthesizing the pyrimidine-pyrazole hybrid in situ from 4-chloro-6-hydrazinylpyrimidine and methyl 3-oxobutanoate. This one-pot method reduces isolation steps but requires stringent temperature control to prevent over-alkylation.

Metal-Catalyzed Cross-Coupling

While less common, palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous compounds. However, the chlorine substituent’s sensitivity to reduction limits its applicability.

Reaction Optimization and Challenges

Characterization and Analytical Data

Spectroscopic Validation

Industrial and Pharmacological Relevance

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiproliferative agents. Patents highlight its utility in CKD therapies by modulating phosphate metabolism, leveraging the pyrimidine-pyrazole scaffold’s affinity for renal transporters.

化学反応の分析

Types of Reactions

Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.

科学的研究の応用

Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine/pyrazole core, substituents, and functional groups. Below is a detailed analysis:

Pyrimidine-Pyrazole Hybrids

Key Observations :

- Substituent Effects: The presence of a chlorine atom on the pyrimidine ring enhances electrophilicity and binding to kinase ATP pockets compared to non-halogenated analogs .

- Chain Length: Compounds with longer alkylamino chains (e.g., 103c, 103e) exhibit higher molecular weights but may suffer from synthetic impurities, as noted in their preparation .

- Aromatic vs. Aliphatic Substituents : Replacement of chloropyrimidine with pyridinyl groups (as in ) reduces molecular complexity but may limit target specificity.

Coumarin and Tetrazole Derivatives

Compounds such as 4i and 4j () integrate coumarin and tetrazole moieties instead of pyrimidine. These derivatives demonstrate:

- Enhanced Fluorescence : Coumarin’s conjugated system enables applications in bioimaging.

- Diverse Reactivity : Tetrazole groups introduce nitrogen-rich sites for metal coordination or click chemistry. However, they lack the chloropyrimidine’s kinase-targeting efficacy .

Commercial Pyrazole Esters

Methyl 1H-pyrazole-3-carboxylate () and its 1-methyl analog are simpler derivatives lacking the chloropyrimidine unit.

生物活性

Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 229.63 g/mol

- CAS Number : 1223885-16-2

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. Pyrazole derivatives, including methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate, have been reported to exhibit a range of pharmacological activities such as:

- Antitumor Activity : Pyrazoles have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways, reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | HeLa | 1.7 |

| Compound B | MCF-7 | 12.6 |

Anti-inflammatory Activity

Studies have shown that methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate can significantly reduce inflammation markers in vitro and in vivo. For example, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .

| Inflammatory Marker | % Inhibition at 10 µM |

|---|---|

| TNF-α | 85% |

| IL-6 | 76% |

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well-documented. Compounds similar to methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Case Studies and Research Findings

- Inhibition of Kinases : A study focused on pyrazole derivatives found that certain compounds effectively inhibited Aurora kinases, which are critical for cell division and are often overexpressed in tumors . Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate's structure suggests potential efficacy against similar targets.

- Anti-inflammatory Testing : In a model of carrageenan-induced edema in rats, related pyrazole compounds demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed promising results for pyrazole derivatives, with several compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Key Optimization Factors :

- Temperature control to minimize side reactions (e.g., over-substitution).

- Use of anhydrous conditions to prevent hydrolysis of the chloropyrimidine group.

How is the structure of methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate confirmed using spectroscopic and crystallographic methods?

Basic Research Question

Structural confirmation relies on:

Q. Table 1: Representative ¹H NMR Data (DMSO-d₆)

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole H-4 | 7.85 (s, 1H) |

| Chloropyrimidine H-2/H-5 | 8.61 (s, 1H) |

| Methyl ester (-OCH₃) | 3.89 (s, 3H) |

How do researchers resolve contradictions in reported biological activities of methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate across different studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., anti-proliferative vs. no observed cytotoxicity) may arise from:

- Assay Variability : Differences in cell lines (e.g., prostate vs. breast cancer models) or incubation times .

- Solubility Limitations : Poor aqueous solubility (log P ~2.5) may reduce bioavailability in certain assays .

- Metabolic Stability : Hepatic microsome studies reveal rapid ester hydrolysis in some species, altering active metabolite profiles .

Q. Methodological Solutions :

- Standardize assay protocols (e.g., MTT assay at 48 hours, 10% FBS media).

- Use solubilizing agents (e.g., DMSO ≤0.1% or cyclodextrin derivatives) .

- Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for autophagy markers) .

What computational approaches predict the reactivity and interaction mechanisms of methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate with biological targets?

Advanced Research Question

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., mTOR) by aligning the chloropyrimidine moiety in the ATP-binding pocket .

- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electrophilic regions (e.g., C-5 of pyrimidine) susceptible to nucleophilic attack .

- MD Simulations : GROMACS simulations assess stability of protein-ligand complexes over 100 ns trajectories .

Key Insight : The ester group’s rotation barrier (~5 kcal/mol) influences binding conformation .

How do structural modifications at the pyrimidine or pyrazole rings influence the compound’s bioactivity?

Advanced Research Question

- Pyrimidine Modifications :

- Pyrazole Modifications :

- Methyl-to-ethyl substitution at N-1 improves metabolic stability (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes) .

- Carboxylate ester hydrolysis (to free acid) increases polarity but reduces cell permeability .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 6-Cl → 6-CF₃ (pyrimidine) | Increased anti-proliferative IC₅₀ | |

| Methyl ester → Free acid | Reduced cytotoxicity |

What analytical techniques are employed to assess the stability of methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate under various experimental conditions?

Q. Methodological Focus

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C .

- Solution Stability :

- HPLC-UV : Monitor degradation in PBS (pH 7.4) over 24 hours (≤5% degradation at 25°C) .

- LC-MS : Detect hydrolysis products (e.g., free carboxylic acid) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Q. Critical Parameters :

- pH-dependent ester hydrolysis (t₁/₂ = 8 hours at pH 9 vs. >48 hours at pH 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。